
4-(Dibromomethyl)-benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Introduction "4-(Dibromomethyl)-benzoic Acid" is a compound that has been synthesized and characterized in various studies. Its molecular structure, synthesis process, and properties have been explored through different analytical techniques.
Synthesis Analysis
- Gazizov et al. (2016) described the synthesis of 4-(Dibromomethyl)benzenecarbaldehyde, a related compound, through a new method, which also yielded terephthalic aldehyde. This study provides insight into the synthesis process of compounds closely related to 4-(Dibromomethyl)-benzoic Acid (Gazizov et al., 2016).
Molecular Structure Analysis
- The molecular structures of compounds similar to 4-(Dibromomethyl)-benzoic Acid have been determined using techniques such as X-ray diffractometry. For example, Zugenmaier et al. (2003) explored the crystal and molecular structures of various benzoic acid derivatives (Zugenmaier et al., 2003).
Chemical Reactions and Properties
- In a study by Xiao-qin (2010), 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride was synthesized from 4-methylbenzoic acid, showcasing the chemical transformations and reactions related to benzoic acid derivatives (Lu Xiao-qin, 2010).
Physical Properties Analysis
- The physical properties of benzoic acid derivatives are often characterized through spectroscopic techniques. For example, Mathammal et al. (2016) conducted a detailed study on the molecular structure and vibrational spectra of 3,5 di tert butyl 4 hydroxy benzoic acid, providing insights into the physical properties of such compounds (Mathammal et al., 2016).
Chemical Properties Analysis
- The chemical properties of benzoic acid derivatives can be explored through their reactivity and interactions. In a study by Li et al. (2016), the meta-C–H functionalizations of benzoic acid derivatives were investigated, highlighting the chemical reactivity and potential applications of these compounds (Li et al., 2016).
Scientific Research Applications
Organic Synthesis and Chemical Properties
4-(Dibromomethyl)-benzoic Acid and its derivatives serve as key intermediates in organic synthesis, offering pathways to a variety of complex molecules. For instance, 4-(Dibromomethyl)benzenecarbaldehyde has been synthesized using a novel method, showcasing its potential in forming imines and acetals with primary amines and trialkyl orthoformates, respectively. This versatility underscores its utility in synthesizing benzenes with phosphorus functional groups in the side chain (Gazizov et al., 2016).
Photoluminescence and Material Science
The effect of substituents on the photoluminescent properties of materials incorporating benzoic acid derivatives has been studied, indicating that electron-donating and electron-withdrawing groups can significantly influence luminescent efficiency. Such findings are crucial for designing materials with tailored optical properties, such as lanthanide coordination compounds used for lighting and display technologies (Sivakumar et al., 2010).
Environmental and Health Safety
Research on benzoic acid derivatives, including 4-(Dibromomethyl)-benzoic Acid, extends into studies concerning their distribution in the environment and potential health impacts. Del Olmo, Calzada, and Nuñez (2017) discuss the widespread use of these compounds in various industries and their consequent environmental presence, emphasizing the need for monitoring and evaluating human exposure to ensure safety (del Olmo, Calzada, & Nuñez, 2017).
Dye-Sensitized Solar Cells
Derivatives of 4-(Dibromomethyl)-benzoic Acid have found applications in dye-sensitized solar cells (DSSCs), demonstrating the role of organic molecules in improving photovoltaic performance. The incorporation of certain benzoic acid derivatives as acceptor groups in organic dyes has led to significant enhancements in the efficiency of DSSCs, highlighting the potential of these compounds in renewable energy technologies (Gupta et al., 2015).
Safety And Hazards
- Toxicity : DBMBA is toxic if ingested or inhaled. Avoid direct skin contact.
- Corrosiveness : It is corrosive to metals and can cause skin and eye irritation.
- Environmental Impact : Proper disposal is crucial to prevent environmental contamination.
Future Directions
- Biological Studies : Investigate DBMBA’s potential biological activities, such as antimicrobial or anticancer properties.
- Synthetic Applications : Explore its use as a brominating agent in organic synthesis.
- Structural Modifications : Design derivatives with improved properties or selectivity.
properties
CAS RN |
29045-93-0 |
|---|---|
Product Name |
4-(Dibromomethyl)-benzoic Acid |
Molecular Formula |
C₈H₆Br₂O₂ |
Molecular Weight |
293.94 |
synonyms |
α,α-Dibromo-p-toluic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



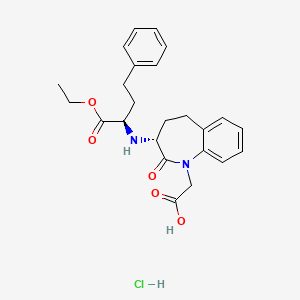
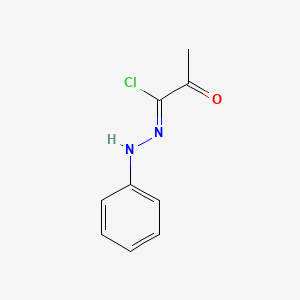
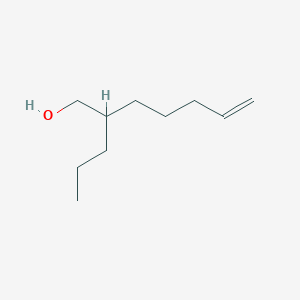
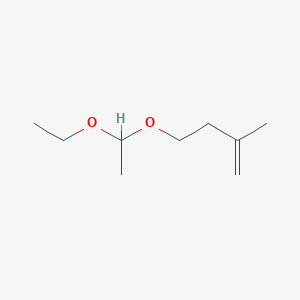
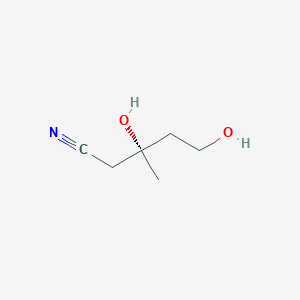
![5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B1144551.png)
![[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B1144556.png)